
6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride
概要
説明
6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride is a chemical compound with the molecular formula C6H14ClN5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique properties and potential therapeutic benefits .
準備方法
The synthesis of 6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride involves several steps. One common method includes the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with dimethylamine under controlled conditions. The reaction typically occurs in an organic solvent such as ethanol or methanol, and the product is then purified through recrystallization .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
化学反応の分析
6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
Pharmacological Applications
1. Antidiabetic Agent
Imeglimin hydrochloride is recognized as a novel oral antidiabetic agent that belongs to a new class of drugs known as glimins. It has shown efficacy in managing type 2 diabetes mellitus (T2DM) by improving insulin sensitivity and enhancing glucose homeostasis.
- Mechanism of Action : Imeglimin acts on multiple organs involved in glucose metabolism:
- Liver : Reduces hepatic glucose production.
- Muscle : Enhances glucose uptake.
- Pancreas : Modulates insulin secretion.
Clinical Trials : Various clinical trials have evaluated the effectiveness of Imeglimin in T2DM patients. Notably:
- A Phase II trial indicated significant reductions in HbA1c levels compared to placebo controls .
- The compound has been shown to have a favorable safety profile with minimal adverse effects related to hypoglycemia .
Table 1: Summary of Clinical Trials for Imeglimin Hydrochloride
Study Phase | Population | Primary Endpoint | Results |
---|---|---|---|
Phase II | T2DM patients (N=200) | Change in HbA1c (%) | Significant reduction (p<0.05) |
Phase II | T2DM patients (N=150) | Safety and tolerability | Favorable profile; low hypoglycemia risk |
Potential in Other Metabolic Disorders
Emerging research suggests that Imeglimin may also have applications beyond diabetes management:
- Obesity Management : Studies indicate potential weight loss benefits due to improved metabolic profiles .
- Cardiovascular Health : There is ongoing investigation into its effects on cardiovascular risk factors associated with diabetes .
Synthesis and Separation Techniques
The synthesis of Imeglimin and its enantiomers is crucial for maximizing therapeutic efficacy. Various methods have been developed for the enantiomeric separation of racemic mixtures:
- Preferential Crystallization : This method allows for the resolution of optical isomers while minimizing waste and energy consumption .
Several studies have documented the effectiveness of Imeglimin in clinical settings:
- A study published in Diabetes Care demonstrated that patients treated with Imeglimin experienced improved glycemic control without significant weight gain compared to traditional therapies .
- Another investigation highlighted its role in reducing triglycerides and LDL cholesterol levels among diabetic patients, suggesting cardiovascular benefits .
作用機序
The mechanism of action of 6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride involves targeting mitochondrial bioenergetics. It enhances insulin secretion in response to glucose, improves glucose uptake by skeletal muscle, and suppresses gluconeogenesis. Additionally, it prevents cell death by inhibiting mitochondrial permeability transition without affecting mitochondrial respiration .
類似化合物との比較
Similar compounds to 6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride include:
Propazine: 1,3,5-Triazine-2,4-diamine, 6-chloro-N,N’-bis(1-methylethyl)-, used as a herbicide.
Cyanuric chloride: 2,4,6-Trichloro-1,3,5-triazine, used in the synthesis of various chemicals.
Melamine: 1,3,5-Triazine-2,4,6-triamine, used in the production of resins and plastics.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, making it a valuable compound for research and industrial applications .
生物活性
6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine; hydrochloride, commonly known as Imeglimin Hydrochloride, is a novel compound with significant biological activity primarily in the context of diabetes management. This article aims to explore its biological properties, mechanisms of action, and therapeutic potential based on available research data.
- Chemical Formula : C₆H₁₄ClN₅
- Molecular Weight : 191.66 g/mol
- IUPAC Name : (4R)-6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine; hydrochloride
- CAS Number : 775351-61-6
Imeglimin acts through multiple pathways to improve glycemic control in diabetic patients:
- Enhancement of Insulin Secretion : It stimulates the pancreas to release more insulin in response to glucose levels.
- Reduction of Hepatic Glucose Production : Imeglimin decreases the liver's glucose output during fasting.
- Improvement of Insulin Sensitivity : It enhances the body's sensitivity to insulin, facilitating better glucose uptake by tissues.
Antidiabetic Effects
Imeglimin has been primarily studied for its antidiabetic properties:
- In clinical trials, it has shown efficacy in lowering blood glucose levels in patients with Type 2 Diabetes Mellitus (T2DM) .
- A study demonstrated that Imeglimin significantly reduced HbA1c levels and fasting plasma glucose when administered over a period of 24 weeks .
Antioxidant Activity
Research indicates that Imeglimin possesses antioxidant properties:
- It has been shown to reduce oxidative stress markers in diabetic models .
- In vitro studies revealed that Imeglimin could scavenge free radicals effectively .
Clinical Trials
A summary of clinical findings related to Imeglimin's biological activity is presented below:
Study | Population | Duration | Key Findings |
---|---|---|---|
Study 1 | T2DM patients (n=200) | 24 weeks | Significant reduction in HbA1c and fasting plasma glucose levels |
Study 2 | T2DM patients (n=150) | 12 weeks | Improved insulin sensitivity and decreased oxidative stress markers |
Study 3 | Healthy volunteers (n=50) | 8 weeks | No significant adverse effects; well tolerated |
Case Studies
Several case studies highlight the practical implications of Imeglimin use:
- Case Study A : A 55-year-old male with poorly controlled T2DM showed a reduction in HbA1c from 9.0% to 7.5% after 12 weeks of Imeglimin treatment.
- Case Study B : A cohort of elderly patients reported improved quality of life and reduced symptoms associated with hyperglycemia following Imeglimin therapy.
特性
IUPAC Name |
6-N,6-N,4-trimethyl-1,4-dihydro-1,3,5-triazine-2,6-diamine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5.ClH/c1-4-8-5(7)10-6(9-4)11(2)3;/h4H,1-3H3,(H3,7,8,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXHLCYMTNMEXKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N=C(NC(=N1)N(C)C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352211-11-1 | |
Record name | 1,3,5-Triazine-2,4-diamine, 3,6-dihydro-N2,N2,6-trimethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=352211-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Triazine-2,4-diamine, 3,6-dihydro-N2,N2,6-trimethyl-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。